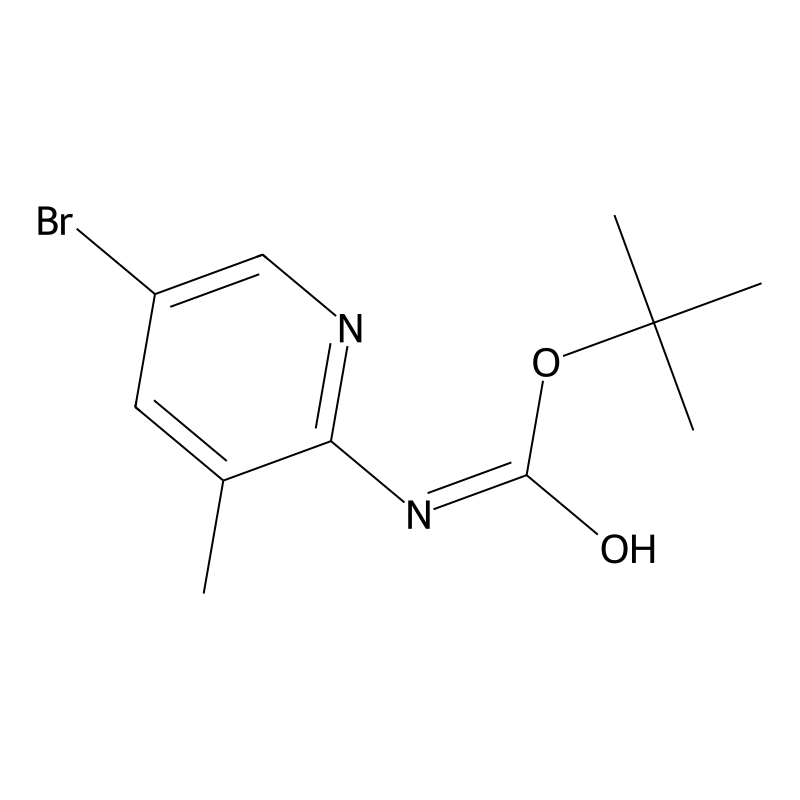

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of approximately 287.15 g/mol. It is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. The structure features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position, along with a tert-butyl carbamate moiety. The compound is typically encountered as a white to off-white powder or crystalline solid and has applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives of pyridine.

- Hydrolysis: In the presence of water and an acid or base, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing access to more reactive amines for further synthetic applications.

These reactions are essential for modifying the compound for specific applications in drug development or material science .

- Antimicrobial Agents: Many pyridine derivatives show activity against bacteria and fungi.

- Anticancer Compounds: Some studies suggest that structurally similar compounds can inhibit tumor growth.

- Enzyme Inhibitors: Certain pyridine derivatives act as inhibitors for various enzymes, which may have therapeutic implications.

Further research is necessary to elucidate the specific biological activities associated with this compound .

The synthesis of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions.

- Bromination: The introduction of the bromine substituent at the 5-position can be achieved via electrophilic aromatic substitution using brominating agents.

- Carbamate Formation: The final step involves reacting the synthesized bromo-pyridine with tert-butyl carbamate under suitable conditions (e.g., using a coupling agent like dicyclohexylcarbodiimide) to form the desired product.

These methods highlight the versatility of synthetic approaches available for creating this compound .

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Material Science: In developing new materials with specific properties due to its unique structure.

- Research: As a reagent in various

Several compounds share structural similarities with tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, including:

| Compound Name | Similarity Index |

|---|---|

| tert-Butyl (4-bromopyridin-2-yl)carbamate | 0.86 |

| tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 0.82 |

| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 0.82 |

| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 0.81 |

| tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate | 0.81 |

Uniqueness

The uniqueness of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its specific substitution pattern on the pyridine ring and its functional groups, which may impart distinct chemical reactivity and biological properties compared to its analogs. This specificity can lead to unique interactions in biological systems or novel synthetic pathways in

Multidimensional Nuclear Magnetic Resonance Studies (¹H/¹³C/2D-COSY)

Proton Nuclear Magnetic Resonance Characterization

The structural elucidation of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate relies fundamentally on comprehensive nuclear magnetic resonance spectroscopic analysis [1]. Certificate of analysis data confirms that the proton nuclear magnetic resonance spectrum demonstrates consistency with the expected molecular structure, achieving a purity of ≥97.0% as determined by nuclear magnetic resonance integration [1]. The compound exhibits characteristic spectroscopic fingerprints that align with its substituted pyridine carbamate framework.

For the related cyclohexyl (5-bromo-2-methylpyridine-3-yl)carbamate analog, detailed proton nuclear magnetic resonance analysis reveals distinctive resonance patterns at 400 MHz in deuterated chloroform [2]. The aromatic region displays signals at δ 8.48 (1H, broad), 8.26 (1H, doublet, J = 2.0 Hz), and 6.43 (1H, singlet), representing the brominated pyridine ring system [2]. The methyl substituent appears as a singlet at δ 2.46 (3H), while the cyclohexyl portion generates characteristic multiplets between δ 1.22-1.97 [2].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information for pyridine carbamate systems. The chemical shift patterns in substituted pyridines follow predictable trends based on electronic environments [3]. For pyridine derivatives, the carbon atoms ortho to nitrogen typically resonate around 150-160 ppm due to deshielding effects, while meta carbons appear at 120-130 ppm and the para carbon at 135-145 ppm [3] [4].

The carbon-13 spectrum of the cyclohexyl analog demonstrates resonances at δ 152.82, 144.25, 133.67, 129.02, 118.30, and 115.63 for the pyridine carbons [2]. The carbamate carbonyl carbon appears in the expected region around δ 152.82, while the methyl group resonates at δ 20.26 [2]. The tert-butyl ester carbons generate signals at δ 74.74 for the quaternary carbon and δ 31.82, 25.24, 23.78 for the alkyl carbons [2].

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy serves as an indispensable tool for structural assignment in complex heterocyclic systems [5] [6]. Homonuclear correlation spectroscopy reveals scalar coupling relationships between spatially proximate hydrogen atoms, enabling the establishment of connectivity patterns within the molecular framework [5]. In pyridine systems, correlation spectroscopy cross-peaks typically appear between adjacent aromatic protons, facilitating the assignment of substitution patterns [7].

The correlation spectroscopy technique spreads one-dimensional proton nuclear magnetic resonance data into two dimensions, creating a grid where cross-peaks indicate coupling relationships [5] [6]. Diagonal peaks correspond to individual proton resonances, while off-diagonal cross-peaks reveal through-bond connectivity [5]. For substituted pyridines, correlation spectroscopy readily distinguishes between different substitution isomers based on characteristic coupling patterns [7].

In related pyridine alkaloid structural elucidations, correlation spectroscopy analysis successfully identifies connectivity networks within polycyclic frameworks [8]. The technique enables assignment of complex coupling patterns involving both aromatic and aliphatic regions, providing definitive structural confirmation [8]. Characteristic correlation patterns include aromatic-aromatic couplings within the pyridine ring and aromatic-aliphatic couplings to substituent groups [8].

High-Resolution Mass Spectrometry Fragmentation Patterns

Molecular Ion Characterization

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis for tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate [9]. The molecular ion peak appears at m/z 287.15, corresponding to the molecular formula C₁₁H₁₅BrN₂O₂ [1] [10]. High-resolution mass spectrometric analysis enables precise mass determination with sub-millimass unit accuracy, confirming elemental composition through exact mass measurements [9].

For the related cyclohexyl carbamate analog, fast atom bombardment mass spectrometry generates a molecular ion peak at m/z 313 [M + H]⁺, consistent with the expected molecular weight [2]. The isotope pattern reflects the characteristic bromine isotopic distribution, with peaks separated by approximately 2 mass units corresponding to ⁷⁹Br and ⁸¹Br isotopes [2].

Characteristic Fragmentation Pathways

Mass spectrometric fragmentation of carbamate compounds typically follows predictable pathways involving cleavage at the carbamate linkage and loss of characteristic functional groups [11]. The tert-butyl carbamate moiety commonly fragments through loss of the tert-butyl group (loss of 57 mass units) or the entire tert-butoxycarbonyl unit (loss of 100 mass units) [12]. Brominated pyridine fragments retain the bromine isotope pattern throughout the fragmentation cascade [12].

Carbonyl-containing compounds exhibit characteristic fragmentation patterns including alpha cleavage adjacent to the carbonyl group and McLafferty rearrangements in appropriate structural contexts [11]. The pyridine ring system demonstrates enhanced stability under mass spectrometric conditions, often serving as a stable fragment ion in the fragmentation spectrum [12]. Sequential loss of substituent groups from the pyridine ring follows electronic and steric factors governing fragmentation energetics [12].

High-resolution mass spectrometry utilizing collision-induced dissociation and higher-energy collisional dissociation techniques provides detailed fragmentation information [9]. These approaches enable structural confirmation through characteristic fragmentation patterns that correlate with specific molecular substructures [9]. The brominated pyridine core typically generates intense fragment ions that maintain the bromine isotopic signature [12].

Crystallographic Studies

Hydrogen Bonding Network Analysis

Primary Hydrogen Bonding Synthons

Crystallographic analysis of pyridine carbamate systems reveals complex hydrogen bonding networks that govern supramolecular assembly [13] [14]. The primary hydrogen bonding interactions involve the carbamate amide functionality and the pyridine nitrogen atom, creating characteristic synthon patterns [13]. In structurally related carbamate monohydrates, primary hydrogen bonding occurs through cyclic amide-water-pyridine motifs forming (N-H⋯O-H⋯N)₂ dimers about inversion centers [13] [14].

These dimeric assemblies adopt R₄⁴(14) ring motifs where strong hydrogen bonding donors and acceptors achieve maximum participation [13] [14]. The geometric parameters of these interactions fall within typical ranges: N-H⋯N distances of 2.8-3.2 Å and N-H⋯O distances of 2.7-3.1 Å [13]. The angular geometries approach linearity, indicating optimal hydrogen bonding alignment [13].

Secondary Structural Features

Beyond primary synthons, secondary hydrogen bonding interactions extend the molecular assembly into higher-dimensional networks [13] [14]. Water-carbonyl O-H⋯O=C interactions create two-dimensional planar sheets that stack parallel to specific crystallographic planes [13]. These sheet structures demonstrate the cooperative nature of hydrogen bonding in determining overall crystal architecture [13].

Weak intramolecular C-H⋯O hydrogen bonds provide additional stabilization within individual molecules [13] [14]. These interactions, while energetically modest compared to classical hydrogen bonds, contribute to conformational preferences and overall molecular geometry [13]. The cumulative effect of multiple weak interactions significantly influences crystal packing arrangements [15].

Halogen Bonding Considerations

Interestingly, brominated pyridine carbamate derivatives do not typically engage in halogen bonding interactions despite the presence of the polarizable bromine substituent [13] [14]. The brominated derivatives maintain hydrogen bonding as the dominant intermolecular interaction, with bromine atoms participating primarily through van der Waals contacts [13]. This observation contrasts with other halogenated aromatic systems where halogen bonding plays a more prominent structural role [16].

The absence of significant halogen bonding in these systems likely reflects the competitive nature of hydrogen bonding synthons that preferentially organize the crystal structure [13]. The geometric constraints imposed by the carbamate functionality and pyridine nitrogen positioning may also limit favorable halogen bonding geometries [13].

Twinning Challenges in Pyridine-Based Crystals

Identification and Classification of Twinning

Crystallographic analysis of pyridine-based compounds frequently encounters twinning phenomena that complicate structure determination [17] [18]. Twinning manifests as the oriented intergrowth of two or more crystal domains sharing common lattice points or faces [18]. Initial identification of twinning relies on characteristic diffraction patterns including split reflections with varying intensity ratios and systematic absences that do not conform to standard space group symmetries [17].

Pyridine carbamate crystals exhibit susceptibility to both contact twins and penetration twins [18]. Contact twins display planar composition surfaces separating individual crystal domains and are typically defined by specific twin planes [18]. Penetration twins demonstrate irregular composition surfaces and are characterized by twin centers or axes [18]. The choice of twinning mechanism depends on the specific molecular packing arrangements and intermolecular interaction patterns [18].

Twin Law Determination and Refinement

The analysis of twinned pyridine carbamate structures requires careful determination of appropriate twin laws governing the relationship between crystal domains [17]. Twin law identification involves systematic analysis of reciprocal lattice relationships and intensity distribution patterns [17]. Common twin laws for pyridine systems include those based on crystallographic mirror planes or rotation axes that relate different crystal orientations [18].

Structural refinement of twinned crystals demands specialized approaches that account for overlapping reflections from multiple domains [17]. The twin fraction parameter quantifies the relative contributions of different crystal domains to observed diffraction intensities [17]. Successful refinement requires accurate modeling of both major and minor twin components while maintaining reasonable crystallographic statistics [17].

Challenges in Data Processing and Structure Solution

Twinning significantly complicates both data collection and structure solution procedures [17]. The presence of overlapping reflections from multiple crystal domains creates ambiguity in intensity measurements and systematic errors in integrated intensities [17]. Advanced data processing algorithms specifically designed for twinned crystals help separate contributions from different domains [17].

Structure solution methods for twinned crystals often require modified approaches compared to single-domain crystals [17]. Direct methods and Patterson function calculations may generate multiple solution sets corresponding to different twin domains [17]. The identification of the correct structural model requires careful analysis of electron density maps and systematic testing of different twin law hypotheses [17].

Quality assessment of twinned structure refinements demands additional scrutiny beyond standard crystallographic indicators [17]. Residual factors, bond length and angle distributions, and thermal parameter patterns must be evaluated considering the effects of twinning on structure factor calculations [17]. Successful structure determination of twinned pyridine carbamate crystals ultimately depends on careful experimental design, appropriate data processing protocols, and sophisticated refinement strategies [17].